2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide
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Overview
Description
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide is an organic compound with a complex structure that includes an amino group, a chloro substituent, and a diethylaminoethyl side chain attached to a benzamide core
Preparation Methods
The synthesis of 2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the substitution reactions .
Chemical Reactions Analysis
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro group or other functional groups.
Scientific Research Applications
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities, including antibacterial and antioxidant properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it can form ion-associate complexes with bioactive molecules, which can influence receptor interactions and biological activity. The compound’s effects are mediated through pathways involving molecular electrostatics and frontier molecular orbitals .
Comparison with Similar Compounds
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide can be compared with similar compounds such as:
N-(2-(diethylamino)ethyl)acrylamide: This compound has a similar diethylaminoethyl side chain but differs in its core structure, leading to different chemical and biological properties.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: This compound shares a similar benzamide core but lacks the chloro substituent, which can affect its reactivity and applications.
Properties
Molecular Formula |
C13H20ClN3O |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-amino-6-chloro-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)9-8-16-13(18)12-10(14)6-5-7-11(12)15/h5-7H,3-4,8-9,15H2,1-2H3,(H,16,18) |
InChI Key |
VRLWUMSIQUQSRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
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